![molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4](/img/structure/B2628641.png)
6-Methyl-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C7H14N2 . It is used as a building block in the synthesis of a variety of compounds .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octane” consists of a spirocyclic ring system with two nitrogen atoms and a methyl group . The diverse variants of the molecular periphery, including various azole substituents, have been explored .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-2,6-diazaspiro[3.4]octane, focusing on six unique applications:
Antitubercular Agents
6-Methyl-2,6-diazaspiro[3.4]octane has shown promise as a core structure in the development of potent antitubercular agents. Researchers have explored various derivatives of this compound, identifying potent leads with significant inhibitory activity against Mycobacterium tuberculosis. These derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, making them highly effective in combating tuberculosis .
Antimicrobial Agents
The compound has been investigated for its potential as an antimicrobial agent. By modifying its molecular structure, scientists have developed derivatives that exhibit strong activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Antiviral Agents
6-Methyl-2,6-diazaspiro[3.4]octane derivatives have also been studied for their antiviral properties. These compounds have shown efficacy in inhibiting the replication of various viruses, including influenza and herpes simplex virus. The antiviral activity is attributed to the compound’s ability to interfere with viral replication mechanisms .
Cancer Therapeutics
Research has explored the use of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives in cancer treatment. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making them potential candidates for anticancer drug development .
Neuroprotective Agents
The neuroprotective potential of 6-Methyl-2,6-diazaspiro[3.4]octane has been investigated in the context of neurodegenerative diseases. Derivatives of this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in the treatment of conditions such as Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Agents
Studies have indicated that 6-Methyl-2,6-diazaspiro[3.4]octane derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them promising candidates for the development of new anti-inflammatory drugs .
Antioxidant Agents
The antioxidant activity of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives has been a subject of research. These compounds can scavenge free radicals and protect cells from oxidative damage. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress .
Enzyme Inhibitors
6-Methyl-2,6-diazaspiro[3.4]octane has been explored as a scaffold for the development of enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against various enzymes, including proteases and kinases. This opens up possibilities for their use in treating diseases where enzyme inhibition is a therapeutic strategy .
Future Directions
The future directions for research on “6-Methyl-2,6-diazaspiro[3.4]octane” could involve further exploration of the molecular periphery of the compound and its derivatives . Additionally, the compound’s potential for enhancing the antinociceptive effect of morphine and rescuing morphine tolerance could be further investigated .
Mechanism of Action
Target of Action
It is part of a group of compounds known as nitrofuran carboxamides, which have been shown to have potent antitubercular activity . These compounds are generally known to target the bacterial enzyme machinery of Mycobacterium tuberculosis .
Mode of Action
The mode of action of 6-Methyl-2,6-diazaspiro[3.4]octane involves the nitrofuran moiety undergoing reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . This is a common mode of action for nitrofuran carboxamides .
Biochemical Pathways
Given its mode of action, it can be inferred that it disrupts the normal functioning of the bacterial enzyme machinery, leading to the death of the bacterium .
Result of Action
The result of the action of 6-Methyl-2,6-diazaspiro[3.4]octane is the inhibition of Mycobacterium tuberculosis growth . It has been identified as a potent antitubercular lead, displaying a minimal inhibitory concentration of 0.016 μg/mL .
properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHABFLXJXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)

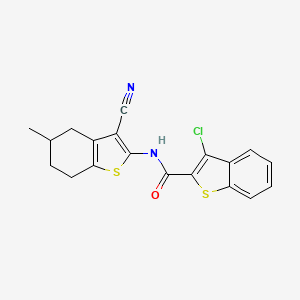
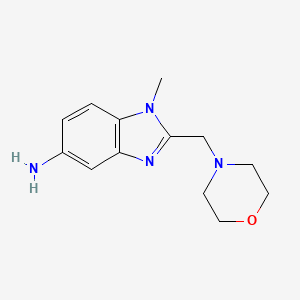
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)

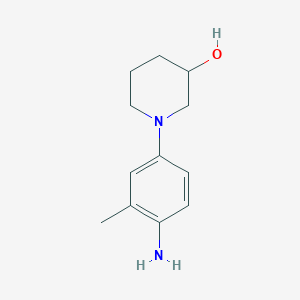
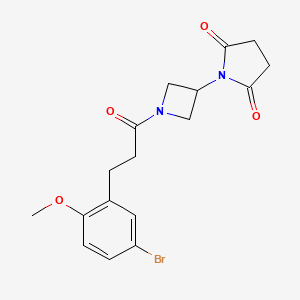
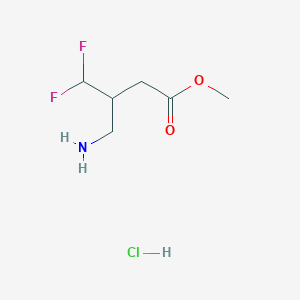
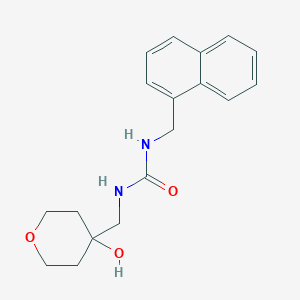
![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)
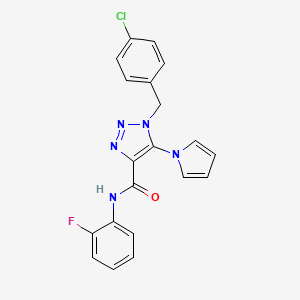
![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)